molecular formula C18H24FNO4 B5985723 ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate

ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate

Cat. No. B5985723
M. Wt: 337.4 g/mol
InChI Key: PHLNMLQPIYMMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a precursor in the synthesis of other chemical compounds, and its unique structure has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate is not yet fully understood. However, it is believed that this compound interacts with various receptors in the body, including the dopamine and serotonin receptors, to produce its effects.
Biochemical and Physiological Effects:
Ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. Some of the most notable effects include its ability to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and motor control.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate in lab experiments is its ability to act as a precursor in the synthesis of various pharmaceutical compounds. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.

Future Directions

There are many potential future directions for research involving ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate. Some of the most promising areas of research include the development of new pharmaceutical compounds using this compound as a precursor, as well as the study of its potential applications in the treatment of various neurological and psychiatric disorders.
In conclusion, ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate is a highly versatile compound that has many potential applications in various fields. Its unique structure and ability to act as a precursor in the synthesis of other compounds make it an important area of study for researchers in the scientific community.

Synthesis Methods

The synthesis of ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate can be achieved through several methods. One of the most common methods involves the reaction of 2-fluorobenzylamine with methoxyacetyl chloride to form the intermediate compound, which is then reacted with ethyl piperidine-3-carboxylate to yield the final product.

Scientific Research Applications

Ethyl 3-(2-fluorobenzyl)-1-(methoxyacetyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used as a precursor in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(2-methoxyacetyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-3-24-17(22)18(11-14-7-4-5-8-15(14)19)9-6-10-20(13-18)16(21)12-23-2/h4-5,7-8H,3,6,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNMLQPIYMMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)COC)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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